Epicholesterol acetate
Description
Historical Context and Discovery of Epicholesterol (B1239626) Acetate (B1210297)
The history of epicholesterol acetate is intrinsically linked to the broader exploration of sterol chemistry and the quest to understand the precise structure-function relationships of cholesterol. While the exact first synthesis of this compound is not widely documented, a notable method for the preparation of its radiolabeled form, [14C]this compound, was detailed in a 1990 publication. This procedure involved the conversion of [14C]cholesterol to cholesteryl mesylate, which was then treated with cesium acetate and 18-crown-6 (B118740) to yield [14C]this compound nih.gov. This synthesis highlights a key method for obtaining this important research compound. The development of such synthetic routes was a critical step, enabling its use in a wide array of biochemical and biophysical studies.
Stereochemical Considerations and Nomenclature of this compound
The defining feature of this compound lies in its stereochemistry at the C-3 position of the steroid nucleus. In cholesterol, the hydroxyl group at this position is in the beta (β) configuration, meaning it projects upwards from the plane of the steroid ring. In contrast, epicholesterol and its acetate derivative possess an alpha (α) configuration, with the functional group oriented downwards ontosight.ai.
This seemingly minor alteration has profound implications for the molecule's interactions within biological membranes and with proteins. The formal nomenclature for this compound reflects this stereochemistry: (3α)-cholest-5-en-3-yl acetate. It is also known by several synonyms, including 3α-acetoxycholest-5-ene and epicholesteryl acetate nih.gov.
Table 1: Stereochemical Comparison of Cholesterol and Epicholesterol Derivatives
| Compound | C-3 Hydroxyl/Acetate Orientation |
| Cholesterol | Beta (β) |
| Cholesteryl Acetate | Beta (β) |
| Epicholesterol | Alpha (α) |
| This compound | Alpha (α) |
Significance of this compound in Sterol Research
The primary significance of this compound in research is its role as a negative control to cholesterol. By comparing the effects of cholesterol and this compound in experimental systems, scientists can deduce the importance of the 3β-hydroxyl group of cholesterol. Studies have shown that the specific orientation of this group is crucial for many of cholesterol's functions, including its ability to order and condense lipid bilayers, and its specific interactions with membrane proteins nih.govacs.org. For instance, research has demonstrated that epicholesterol has a reduced ability to induce domain formation in model membranes compared to cholesterol, highlighting the critical role of the 3β-hydroxyl group in this process.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
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InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
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InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
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Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
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Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
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Molecular Formula |
C27H46O | |
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DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
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Molecular Weight |
386.7 g/mol | |
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Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
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Boiling Point |
360 °C (decomposes) | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
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Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
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Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
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Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
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Synthetic Methodologies for Epicholesterol Acetate and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies for the synthesis of epicholesterol (B1239626) acetate (B1210297) are significantly constrained by the high substrate specificity of the enzymes that catalyze cholesterol esterification. These enzymes are tailored to the stereochemistry of cholesterol, specifically its 3β-hydroxyl group, rendering them largely inactive towards its 3α-epimer, epicholesterol.
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or for assembly into lipoproteins. nih.gov In mammals, two isoforms, ACAT1 and ACAT2, perform this function. nih.gov The catalytic activity of ACAT1 is allosterically activated by cholesterol, after which the enzyme can esterify a variety of sterols. nih.gov However, this activity is highly specific to sterols possessing a 3β-hydroxyl group. nih.gov
Research has demonstrated that ACAT1 does not display significant binding to epicholesterol, which has a 3α-hydroxyl moiety. researchgate.net This structural specificity at the activator and substrate sites means that ACAT is not a viable catalyst for the direct enzymatic conversion of epicholesterol to epicholesterol acetate. The enzyme's active site is configured to accommodate the natural stereochemistry of cholesterol, precluding the epimer from acting as a substrate. nih.govresearchgate.net
Table 1: Substrate Specificity of ACAT1
| Substrate/Activator | Configuration | ACAT1 Activity | Reference |
|---|---|---|---|
| Cholesterol | 3β-OH | Strong Substrate and Activator | nih.gov |
Lecithin:cholesterol acyltransferase (LCAT) is a crucial enzyme in the extracellular metabolism of plasma lipoproteins, particularly in the reverse cholesterol transport (RCT) pathway. uniprot.orgnih.gov Synthesized primarily in the liver, LCAT circulates in the plasma, where it catalyzes the transesterification of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the 3β-hydroxyl group of cholesterol on the surface of high-density lipoproteins (HDL). uniprot.orge-enm.org This reaction forms a cholesteryl ester, which is more hydrophobic and moves to the core of the HDL particle, transforming nascent discoidal HDL into mature, spherical HDL. nih.govnih.gov
The entire mechanism of LCAT is predicated on its interaction with cholesterol in its natural 3β-hydroxy configuration. nih.gov The enzyme's catalytic function is to maintain the cholesterol concentration gradient necessary for efflux from peripheral cells. nih.govnih.gov There is no evidence in the reviewed literature to suggest that LCAT can recognize or utilize epicholesterol, with its axial 3α-hydroxyl group, as a substrate. Therefore, LCAT-mediated pathways are not involved in the formation of this compound.
Chemical Synthesis Routes for this compound
Given the limitations of enzymatic methods, chemical synthesis is the primary means of producing this compound. These routes typically start from cholesterol, leveraging reactions that invert the stereochemistry at the C3 position.
The conversion from readily available cholesterol is the most common strategy. This involves a stereochemical inversion of the 3β-hydroxyl group to the 3α-position, followed by or concurrent with acetylation.
A well-established and facile method for preparing epicholesterol and its acetate derivative proceeds through a cholesteryl mesylate intermediate. nih.gov This synthetic pathway involves two main steps:
Mesylation of Cholesterol : Cholesterol is reacted with methanesulfonyl chloride in the presence of a base (such as triethylamine) in an anhydrous solvent like dichloromethane. researchgate.net This reaction converts the 3β-hydroxyl group into a good leaving group, cholesteryl mesylate, while retaining the original stereochemistry.
Nucleophilic Substitution with Acetate : The cholesteryl mesylate is then treated with a source of acetate ions, such as cesium acetate, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in a solvent such as refluxing toluene. nih.gov This step proceeds via an SN2 reaction, where the acetate nucleophile attacks the C3 carbon from the opposite side of the departing mesylate group. This results in an inversion of stereochemistry (Walden inversion), yielding the desired 3α-acetate, this compound. nih.gov
The this compound can then be hydrolyzed, for instance with potassium hydroxide, to yield epicholesterol. nih.gov
Table 2: Synthesis of this compound via Mesylate Intermediate
| Step | Starting Material | Reagents | Intermediate/Product | Mechanism | Reference |
|---|---|---|---|---|---|
| 1 | Cholesterol | Methanesulfonyl chloride, Triethylamine | Cholesteryl Mesylate | Nucleophilic Acyl Substitution | researchgate.net |
The synthesis via a cholesteryl mesylate intermediate is a prime example of a stereoselective transformation that inverts the configuration at a specific chiral center. nih.gov Other chemical methods have also been developed to achieve this stereochemical control.
While direct synthesis of this compound is well-served by the mesylate route, related stereoselective syntheses highlight other potential strategies. For instance, the Mitsunobu reaction is a powerful method for inverting the stereochemistry of alcohols. In related syntheses, cholesterol has been converted to 3β-azido-5-cholestene by first converting it to epicholesterol and then using a Mitsunobu reaction with hydrazoic acid, demonstrating the utility of this reaction class for C3 inversion. google.com This suggests a similar pathway could be envisioned using acetic acid as the nucleophile to directly form this compound, although this specific application is not detailed in the provided sources.
Furthermore, some synthetic procedures aimed at producing cholesterol can result in epicholesterol as a side product. For example, the reduction of 3-acetoxy-cholest-3,5-diene with calcium borohydride (B1222165) can yield cholesterol as the major product alongside epicholesterol, indicating that the stereoselectivity of the reduction is not absolute. google.com This underscores the challenges in achieving complete stereocontrol and the importance of methods like the mesylate route that provide a high degree of stereoinversion.
Conversion from Cholesterol and its Esters
Epoxidation Reactions in this compound Synthesis
The introduction of an epoxide ring into the steroid nucleus is a key transformation in the synthesis of various biologically active molecules. In the context of this compound, epoxidation reactions are pivotal for creating valuable intermediates.
The catalytic epoxidation of the double bond in the acetic esters of steroids like cholesterol and epicholesterol can be achieved with high stereospecificity. rsc.orgresearchgate.net One notable method employs trans-dioxoruthenium(VI)tetramesitylporphyrin, [Ru(O)₂(tmp)], as a catalyst with dioxygen as the oxidant. rsc.orgresearchgate.net This reaction is β-stereospecific, meaning the epoxide ring is preferentially formed on the β-face of the steroid. rsc.orgresearchgate.net The selectivity is attributed to the steric hindrance on the α-face, caused by axial hydrogen atoms, which forces the incoming oxidant to attack from the less hindered β-face. rsc.orgresearchgate.net The transition state geometry, where the steroid nucleus approaches the ruthenium-oxo bond perpendicularly, further dictates this β-selectivity. rsc.org
Another approach involves the use of peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), to carry out the epoxidation. journals.co.za While effective, the reaction with m-CPBA can sometimes lead to a mixture of α- and β-epoxides. researchgate.net The solvent can influence the stereochemistry of this reaction. researchgate.net Ketone-catalyzed epoxidation reactions have also been explored, with the choice of ketone catalyst influencing the β/α-epoxide ratio. google.com For instance, ketones with larger α-substituents have been shown to enhance β-selectivity in the epoxidation of 3α-hydroxy steroids like epicholesterol. google.com
Synthesis of Labeled this compound (e.g., [¹⁴C] Epicholesterol, [¹³C] this compound)
The synthesis of isotopically labeled this compound is crucial for metabolic studies and as tracers in various biochemical assays.
A common strategy for preparing [¹⁴C]epicholesterol involves a multi-step synthesis starting from [¹⁴C]cholesterol. nih.gov This process typically involves the conversion of cholesterol to cholesteryl mesylate, followed by treatment with cesium acetate and 18-crown-6 to yield epicholesteryl acetate. nih.gov Subsequent hydrolysis of the acetate group furnishes [¹⁴C]epicholesterol. nih.gov This method provides a straightforward route to the labeled compound. nih.gov The synthesis of ¹⁴C-labeled sterols with variations in the polar head group, including epicholesterol, has also been reported for studying their exchange rates between lipid vesicles. nih.gov
For the introduction of ¹³C, methods often rely on biosynthetic approaches. For instance, growing specific yeast strains on ¹³C-enriched media, such as U-¹³C-acetate, can produce cholesterol with high ¹³C enrichment. researchgate.net While this method directly yields labeled cholesterol, similar principles could be adapted for producing labeled epicholesterol precursors. The chemical synthesis of cholesterol derivatives using carbon-labeled acetate has also been a subject of study. nih.gov
Derivatization Strategies for Functionalization of this compound
Derivatization of this compound allows for the introduction of various functional groups, leading to compounds with modified properties and potential applications. One strategy involves the rearrangement of epicholesterol mediated by thallium triacetate. journals.co.zaresearchgate.net This reaction can lead to the formation of novel rearranged steroid structures, such as 5-methyl-19-nor-5β-cholestane derivatives, by first forming a 6β-acetoxy-5β-methyl-3α,10α-epoxide intermediate. journals.co.za
Further functionalization can be achieved through reactions at different positions of the steroid nucleus. For example, oxidation of the 3β-acetate of a related 15-ketosterol, followed by a Wittig olefination, has been used to introduce a dienone system. researchgate.net Subsequent reactions like oxymercuration or hydroboration-oxidation can then be used to introduce hydroxyl groups at specific positions on the side chain. researchgate.net These strategies highlight the versatility of the steroid scaffold for chemical modification.
Purity Assessment and Characterization of Synthetic this compound
Ensuring the purity and confirming the structure of synthetic this compound are critical steps. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods: Thin-layer chromatography (TLC) is a fundamental technique for monitoring the progress of synthesis and for preliminary purity assessment. nih.govgoogle.com For more rigorous purity determination and separation from isomers, High-Performance Liquid Chromatography (HPLC) is widely used. mdpi.com Reversed-phase HPLC can effectively separate sterols based on their hydrophobicity. nih.gov Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for analyzing sterol composition and purity. aocs.org Sterols are often derivatized to their trimethylsilyl (B98337) (TMS) ethers or acetates to improve their volatility and chromatographic behavior. aocs.org
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the stereochemistry at various centers. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound. researchgate.netpsu.edu Infrared (IR) spectroscopy helps in identifying the presence of key functional groups, such as the acetate carbonyl and the double bond. journals.co.zanih.gov
The table below summarizes the key analytical techniques used for the characterization and purity assessment of this compound.
| Analytical Technique | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | nih.govgoogle.com |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of isomers | mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and composition analysis | aocs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, stereochemical analysis | nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula determination | researchgate.netpsu.edu |
| Infrared (IR) Spectroscopy | Functional group identification | journals.co.zanih.gov |
Biochemical Pathways and Metabolic Studies Involving Epicholesterol Acetate
Participation in Acetate-Mevalonate Pathway
The acetate-mevalonate pathway is the primary metabolic route for the synthesis of cholesterol and other isoprenoids. ijrpr.commetwarebio.com The pathway commences with acetyl-CoA, which is ultimately derived from acetate (B1210297) and other metabolic precursors. ijrpr.comnih.gov Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com The conversion of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol synthesis. abcam.comnih.gov
As an acetate-containing compound, epicholesterol (B1239626) acetate is intrinsically linked to this pathway. Studies have shown that dietary sterols can exert feedback inhibition on cholesterol synthesis from acetate. nih.govdeepdyve.com The inhibition can occur at multiple sites, including steps before mevalonate formation and between mevalonate and subsequent intermediates. deepdyve.com Given that epicholesterol acetate is a modified sterol with an acetate group, its presence can influence the pool of acetate and sterol derivatives that regulate this crucial biosynthetic pathway.
Role in Cholesterol Metabolism Regulation
Epicholesterol and its derivatives are studied for their effects on the intricate regulation of cholesterol metabolism. ontosight.ai This regulation is a balance of synthesis, uptake, and storage, primarily sensed and controlled by the endoplasmic reticulum (ER). abcam.comnih.gov
The liver is the central organ for cholesterol synthesis. Research on various sterols has demonstrated their capacity to inhibit this process. A study in mice showed that certain sterols, when included in the diet, were as effective as cholesterol itself in suppressing the conversion of acetate into sterol in the liver. nih.gov While this specific study used 20-epicholesterol, it highlights that stereoisomers of cholesterol can retain the ability to induce feedback inhibition. nih.gov The mechanism of inhibition often involves reducing the activity of key enzymes in the synthesis pathway. nih.govdeepdyve.com For instance, some sterols have been shown to depress the conversion of both mevalonate and squalene (B77637) into cholesterol, indicating multiple points of regulation. nih.gov
Table 1: Comparative Effects of Various Sterols on Hepatic Cholesterol Synthesis from Acetate
| Sterol | Efficacy in Depressing Acetate Conversion to Sterol | Reference |
|---|---|---|
| Cholesterol | Effective | nih.gov |
| 20-Epicholesterol | As effective as cholesterol | nih.gov |
| Pregn-5-en-3β-ol | As effective as cholesterol | nih.gov |
| (E)-17(20)-Dehydrocholesterol | As effective as cholesterol | nih.gov |
| (E)-20(22)-Dehydrocholesterol | As effective as cholesterol | nih.gov |
This table is generated based on data from a study on sterol-mediated inhibition of hepatic cholesterol synthesis. nih.gov
The unique structure of epicholesterol, with its 3-α-hydroxyl group, dictates its interaction with key metabolic enzymes. A critical enzyme in cholesterol metabolism is acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol for storage or transport. nih.govnih.gov Detailed enzymatic studies have revealed that epicholesterol is neither a substrate nor an allosteric activator for either ACAT1 or ACAT2. nih.gov This is in stark contrast to cholesterol, which is the preferred substrate and a potent activator for both enzymes. nih.gov This lack of interaction implies that this compound, once its ester bond is cleaved to yield epicholesterol, would not be re-esterified by ACAT, preventing its storage in lipid droplets via this mechanism.
Another key regulatory point is the enzyme HMG-CoA reductase. Inhibition of cholesterol synthesis by various compounds leads to a compensatory increase in HMG-CoA reductase and LDL receptor expression, regulated by the transcription factor SREBP-2. mdpi.comnih.gov While direct studies on this compound are limited, the behavior of other sterol-like molecules suggests that any inhibition of the pathway would likely trigger these compensatory feedback mechanisms. nih.gov
Table 2: Interaction of Cholesterol and Epicholesterol with ACAT1
| Sterol | Role as Substrate | Role as Activator | Reference |
|---|---|---|---|
| Cholesterol | Best substrate | Best activator | nih.gov |
| Epicholesterol | Not a substrate | Not an activator | nih.gov |
This table summarizes findings on the specificity of the ACAT1 enzyme for different sterols. nih.gov
Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. eur.nl This process relies on a steady supply of cholesterol, which can be sourced from de novo synthesis in the ER, stored cholesterol esters, or uptake of lipoproteins like HDL and LDL. nih.govsdbonline.org The initial and rate-limiting step is the transport of cholesterol to the inner mitochondrial membrane. abcam.com
Since epicholesterol is not recognized by the ACAT enzyme, it is unlikely to contribute to the stored pools of cholesterol esters that can be mobilized for steroid production. nih.gov Furthermore, its distinct structure may affect its transport and utilization by steroidogenic enzymes. For example, the transport protein NPC1, which is involved in intracellular cholesterol movement, does not bind to sterols with modified 3β-OH groups, such as epicholesterol. nih.gov This suggests that the trafficking of epicholesterol to mitochondria for potential use in steroid synthesis would be impaired compared to cholesterol.
Intracellular Trafficking and Localization of this compound
The intracellular movement of sterols is a complex process involving both vesicular transport and non-vesicular transport mediated by lipid-transfer proteins at membrane contact sites. nih.govnih.gov Newly synthesized cholesterol is distributed from the ER to other organelles, including the plasma membrane. nih.gov
The trafficking and ultimate localization of epicholesterol are significantly different from that of cholesterol due to its stereochemistry. As mentioned, the lysosomal transport protein NPC1 does not bind epicholesterol, indicating a disruption in the endo-lysosomal trafficking pathway for this sterol. nih.gov Studies replacing cellular cholesterol with other sterols have shown that substitution with epicholesterol results in lower total cellular sterol levels compared to untreated cells. nih.gov This suggests that cells may handle or retain epicholesterol less efficiently than cholesterol. Furthermore, epicholesterol shows a reduced ability to support clathrin-mediated endocytosis, a process that is dependent on membrane composition. nih.gov
Comparative Biochemical Behavior with Cholesterol and Other Sterols
The biochemical behavior of this compound is largely defined by the properties of epicholesterol itself, which differ substantially from cholesterol due to the different orientation of the 3-hydroxyl group. ontosight.ainih.gov
In membrane models, epicholesterol's interaction with phospholipids (B1166683) is distinct. Calorimetric studies show that epicholesterol is initially more effective than cholesterol at perturbing dipalmitoylphosphatidylcholine (DPPC) bilayers at low concentrations. nih.gov However, at higher concentrations, it is less miscible in the lipid bilayer and, unlike cholesterol, does not completely eliminate the main phase transition of the membrane, suggesting it may form aggregates. nih.gov In monolayer studies, epicholesterol shows a strongly reduced collapse pressure compared to cholesterol, indicating a different orientation and interaction at the air-water interface. uu.nl
Functionally, these physical differences have biological consequences. For the growth of Mycoplasma species that require sterols, epicholesterol not only fails to support growth but can be inhibitory. uu.nl Similarly, when substituted for cholesterol in cell membranes, epicholesterol is one of several sterols that fails to adequately support endocytosis. nih.gov
Table 3: Comparative Biochemical and Biophysical Properties of Cholesterol and Epicholesterol
| Property/Process | Cholesterol | Epicholesterol | Reference(s) |
|---|---|---|---|
| Membrane Interaction | |||
| Miscibility in DPPC Bilayers | High miscibility | Less miscible at high concentrations | nih.gov |
| Effect on Membrane Endocytosis | Supports effectively | Poorly supports | nih.gov |
| Interaction with ACAT1 Enzyme | Substrate and Activator | Neither Substrate nor Activator | nih.gov |
| Binding to NPC1 Protein | Binds | Does not bind | nih.gov |
This table provides a comparative summary of the biochemical behaviors of cholesterol and its epimer, epicholesterol.
Biological Activities and Cellular Interactions of Epicholesterol Acetate
Effects on Cellular Membranes
The plasma membrane, a complex assembly of lipids and proteins, is highly sensitive to the composition of its sterol components. Epicholesterol (B1239626) acetate (B1210297), when introduced into this environment, induces notable changes in the physical and functional characteristics of the membrane.
The fluidity of a cell membrane is crucial for a variety of cellular processes, including signaling and transport. Cholesterol is a key regulator of this property, and its stereoisomer, epicholesterol, also demonstrates the ability to modulate membrane fluidity. walshmedicalmedia.com While cholesterol generally decreases membrane fluidity in more fluid, unsaturated lipid environments and increases it in more rigid, saturated lipid environments, epicholesterol's effects can differ due to the axial position of its 3β-hydroxyl group. walshmedicalmedia.com
The function of many integral membrane proteins is intimately linked to the lipid environment in which they are embedded. Epicholesterol acetate can influence the activity of these proteins through both direct and indirect mechanisms.
Lysosomal Associated Membrane Proteins (LAMPs) are integral components of the lysosomal membrane, playing roles in maintaining lysosomal integrity and function. nih.govnih.gov Research has demonstrated that LAMP1 and LAMP2 can bind cholesterol. nih.govnih.gov While direct binding studies of this compound to LAMPs are not extensively documented, the structural similarity to cholesterol suggests a potential for interaction. The stereochemistry of epicholesterol, however, could alter the binding affinity and functional consequences compared to cholesterol. Given that the 3β-hydroxyl group of cholesterol is important for its interaction with some proteins, the presence of an acetate group in the axial position in this compound would likely result in a different binding profile with LAMPs. nih.gov
Inwardly rectifying potassium (Kir) channels are a class of ion channels whose activity is sensitive to the composition of the plasma membrane, including its sterol content. nih.govupenn.edufrontiersin.org Studies have shown that substituting endogenous cholesterol with its optical isomer, epicholesterol, can have a profound effect on Kir channel activity. nih.govupenn.edu In endothelial cells, this substitution leads to a significant increase in Kir current density. upenn.edu This suggests that the regulation of Kir channels by sterols is stereoselective. frontiersin.org
The proposed mechanism is that cholesterol and epicholesterol compete for binding sites on the channel or an associated regulatory protein. nih.govfrontiersin.org While cholesterol binding tends to suppress Kir channel activity, epicholesterol binding does not have the same inhibitory effect and can even lead to increased channel activity by displacing cholesterol. nih.govfrontiersin.org This suggests that the interaction is not solely dependent on the presence of a sterol molecule but is highly specific to the stereochemical configuration of the hydroxyl group. The acetylation of this group in this compound would introduce further structural changes that could modulate this interaction, potentially altering the channel's gating properties.
Table 1: Effect of Cholesterol and Epicholesterol on Endothelial Kir Current
| Sterol Condition | Effect on Kir Current Density | Proposed Mechanism |
| Cholesterol Enrichment | Decrease | Direct inhibitory interaction with the channel. upenn.edufrontiersin.org |
| Cholesterol Depletion | Increase | Removal of inhibitory cholesterol molecules. upenn.edu |
| Epicholesterol Substitution | Significant Increase | Competition with cholesterol for a binding site, without causing inhibition. nih.govupenn.edu |
The specific recognition of sterols by proteins is a critical aspect of cellular lipid trafficking and signaling. The GRAM domain of GRAMD1b, for instance, exhibits specific binding to cholesterol, which is dependent on the stereospecificity of the hydroxyl head group. nih.gov The replacement of cholesterol with epicholesterol has been shown to eliminate the binding of GRAMD1b to liposomes, highlighting the importance of the equatorial orientation of the 3-hydroxyl group for this interaction. nih.gov
Similarly, a novel sterol-binding protein, maistero-2, has been identified that specifically binds to 3-hydroxy sterols like cholesterol. nih.govnih.gov The out-of-plane orientation of the 3-hydroxyl group in epicholesterol was found to be detrimental to this interaction. nih.gov Acetylation of this hydroxyl group in this compound would further disrupt the hydrogen-bonding potential, likely abolishing or significantly reducing its interaction with such sterol-binding domains.
Cellular membranes are not homogenous structures but are organized into distinct domains, often referred to as lipid rafts, which are enriched in certain lipids and proteins. These domains play crucial roles in cellular processes like signal transduction. Cholesterol is a key organizer of these ordered domains.
Studies using model membranes have shown that epicholesterol can also promote the formation of ordered domains, although its ability to do so may be less than that of cholesterol. nih.govacs.org The effect of sterols on domain formation is closely linked to their ability to promote the tight packing of saturated lipids. acs.org The different stereochemistry of epicholesterol can influence how it packs with other lipids, thereby affecting the stability and properties of these domains. The addition of an acetate group to form this compound would introduce a bulkier and less polar head group, which could further alter its partitioning into and organization within membrane domains, potentially disrupting the formation or stability of lipid rafts.
Interaction with Membrane Proteins and Receptors
Cellular Responses and Signaling Pathways
The unique structural configuration of this compound, particularly the alpha orientation of the hydroxyl group at the 3-position, distinguishes it from its natural counterpart, cholesterol. This stereochemical difference profoundly impacts its interactions within the cellular environment, leading to distinct cellular responses and modulation of signaling cascades.
Influence on Cell Proliferation and Apoptosis
Scientific investigations have demonstrated that the substitution of membrane cholesterol with its epimer, epicholesterol, can exert an inhibitory effect on cell growth. doria.fi While cholesterol is an indispensable component of mammalian cell membranes and plays a crucial role in cell proliferation, alterations to its structure, as seen in epicholesterol, can disrupt these normal cellular processes. researchgate.netusp.br The stringent structural requirement for cholesterol in supporting cell proliferation highlights the sensitivity of cellular machinery to the specific stereochemistry of sterols. researchgate.net Studies have shown that even minor modifications to the cholesterol molecule can lead to a failure to support cell growth. researchgate.net
The mechanism by which epicholesterol and its acetate form may inhibit proliferation is linked to their influence on the physical properties of the cell membrane and their interactions with membrane-associated proteins that regulate cell cycle progression and survival. The disruption of lipid raft domains, which are cholesterol-rich microdomains essential for signal transduction, is a potential mechanism.
Moreover, the metabolism of cholesterol and its derivatives is closely tied to the regulation of apoptosis. While some oxidized derivatives of cholesterol (oxysterols) are known to be potent inducers of apoptosis, the specific effects of this compound on programmed cell death are an area of ongoing research. usp.br The general principle that sterol structure affects apoptosis suggests that this compound could modulate apoptotic pathways, potentially through mechanisms involving mitochondrial dysfunction or the generation of reactive oxygen species. doria.fiusp.brscispace.com
Table 1: Effects of Sterol Structure on Cell Proliferation
| Sterol | Effect on Cell Proliferation | Reference |
| Cholesterol | Essential for optimal growth | researchgate.net |
| Epicholesterol | Inhibits cell growth when replacing cholesterol | doria.firesearchgate.net |
| Cholesteryl Acetate | No activity in certain signaling pathways required for proliferation | annualreviews.org |
Modulation of Signal Transduction Cascades
This compound can significantly modulate signal transduction cascades, primarily due to its altered interaction with cell membranes and membrane-bound proteins compared to cholesterol. While epicholesterol can mimic some of the physical effects of cholesterol on membrane fluidity, it often fails to replicate the specific molecular interactions required for proper protein function. physiology.org
A key aspect of this modulation is the inability of epicholesterol to substitute for cholesterol in critical signaling events. For instance, in the Hedgehog signaling pathway, which is crucial during embryonic development, there is an absolute requirement for the β-orientation of the 3-hydroxyl group of cholesterol for signaling activity; epicholesterol shows no activity in this context. annualreviews.org This demonstrates a high degree of stereospecificity in signaling pathways that rely on sterol interactions.
Furthermore, epicholesterol has been used as a tool to differentiate between the structural roles of cholesterol in membranes and its specific regulatory functions. Studies on ion channels have revealed that while epicholesterol can have similar effects on membrane physical properties as cholesterol, it lacks the direct regulatory influence on ion channel function that cholesterol possesses. physiology.org This suggests that the specific conformation of cholesterol is necessary for the allosteric regulation of certain membrane proteins, and this compound, by extension, would also lack this capability, thereby altering downstream signaling.
Impact on Receptor-Mediated Endocytosis
Receptor-mediated endocytosis, a critical process for nutrient uptake, signal transduction, and pathogen entry, is highly dependent on the lipid composition of the plasma membrane. The structure of membrane sterols plays a pivotal role in both clathrin-mediated and clathrin-independent endocytic pathways. nih.gov
Research has shown that the substitution of cholesterol with other sterols, including epicholesterol, can alter the efficiency of endocytosis. nih.gov Specifically, the out-of-plane orientation of the 3α-hydroxyl group in epicholesterol has been found to be detrimental to its interaction with certain cholesterol-binding proteins that are involved in endocytic processes. nih.gov For example, studies have demonstrated that epicholesterol fails to compete with cholesterol for binding to lysosomal associated membrane protein 2 (LAMP2), a protein implicated in cholesterol export from lysosomes, a process linked to endocytosis. elifesciences.org
This inability to interact effectively with key proteins can disrupt the formation of endocytic vesicles and the subsequent intracellular trafficking of receptors and their cargo. google.com The process of receptor-mediated endocytosis involves the precise orchestration of protein and lipid interactions, and the introduction of a structurally distinct sterol like this compound can interfere with this delicate balance. nih.govgoogle.com
Role in Pathological Processes
The distinct biochemical behavior of this compound has significant implications for its potential role in various pathological processes, including lipid metabolism disorders and cancer.
Implications in Lipid Metabolism Disorders (e.g., Atherosclerosis, Neurodegenerative Diseases)
Disorders of lipid metabolism, such as atherosclerosis and certain neurodegenerative diseases, are fundamentally linked to disruptions in cholesterol homeostasis. ontosight.ainih.govmdpi.comresearchgate.net The accumulation of cholesterol and its derivatives in arterial walls is a hallmark of atherosclerosis. cloudfront.netnih.gov The specific stereochemistry of sterols can influence their pathogenic potential. While the direct role of this compound in atherosclerosis is not extensively characterized, the inability of its parent compound, epicholesterol, to compete with cholesterol for binding to proteins like LAMP2, which is involved in cholesterol export, suggests a potential for altered lipid trafficking that could contribute to lipid accumulation. elifesciences.orgscispace.com
In the context of neurodegenerative diseases, maintaining proper cholesterol homeostasis within the central nervous system is critical for neuronal function, including myelination and synaptic signaling. nih.govfrontiersin.org Dysregulation of cholesterol metabolism has been associated with conditions like Alzheimer's disease. nih.govfrontiersin.org The introduction of a cholesterol isomer like epicholesterol could potentially interfere with the delicate balance of sterol synthesis, transport, and signaling within the brain, although specific research on this compound in this area is limited. escholarship.orgnevrargenics.com
Table 2: Epicholesterol in the Context of Lipid-Related Pathologies
| Pathological Process | Observation Regarding Epicholesterol/Epicholesterol Acetate | Potential Implication | Reference |
| Atherosclerosis | Mentioned in the context of cholesterol derivatives and arterial intima synthesis. | Potential alteration of lipid deposition. | ontosight.aicloudfront.netscispace.comgoogle.comresearchgate.net |
| Neurodegenerative Diseases | Altered sterol structure can impact neuronal membrane properties and protein interactions. | Possible interference with neuronal cholesterol homeostasis. | nih.govfrontiersin.orgescholarship.org |
| Lysosomal Cholesterol Export | Epicholesterol fails to compete with cholesterol for binding to LAMP2. | Impaired cholesterol trafficking from lysosomes. | elifesciences.org |
Potential as a Modulator in Cancer Cell Biology
Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival. mdpi.comnih.gov The demand for cholesterol is high in cancer cells for membrane biogenesis and signaling. nih.gov The introduction of this compound could potentially disrupt these processes. By interfering with the normal function of cholesterol-dependent pathways, this compound may act as a modulator of cancer cell biology.
The inhibitory effect of epicholesterol on cell growth suggests a potential to impede cancer cell proliferation. doria.firesearchgate.net Furthermore, the reliance of certain cancer-promoting signaling pathways on specific cholesterol interactions opens up the possibility that this compound could act as an antagonist. For instance, by altering membrane fluidity and the integrity of lipid rafts, this compound could disrupt the signaling platforms for various oncogenic pathways. researchgate.netumich.edu
A byproduct of cholesterol metabolism, 27-hydroxycholesterol, has been shown to promote tumor growth by sending out cancer-promoting signals packaged in extracellular vesicles. eurekalert.org While the metabolic fate of this compound is not fully elucidated, its potential to interfere with normal cholesterol metabolism could indirectly affect the production of such pro-cancerous metabolites. The ability of some steroidal compounds to induce apoptosis in cancer cells also points to a potential therapeutic avenue for cholesterol analogs like this compound. scispace.com
Advanced Analytical Techniques for Epicholesterol Acetate Research
Chromatographic Separations
Chromatography is fundamental in the analysis of epicholesterol (B1239626) acetate (B1210297), enabling its separation from complex mixtures, including its epimer, cholesteryl acetate, and other related lipids. The choice of chromatographic technique depends on the analytical goal, whether it is for quantification, purification, or identification.
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like sterol acetates. Epicholesterol acetate can be effectively separated from other sterols based on differences in their boiling points and interactions with the stationary phase of the GC column. researchgate.netnih.gov
Research Findings: Capillary GC columns are preferred for their high resolution. Nonpolar columns, such as those with an OV-1 stationary phase, tend to separate cholesteryl esters primarily by their carbon number. In contrast, more polar columns can differentiate esters based on their degree of unsaturation. nih.gov For this compound, which shares the same molecular weight as cholesteryl acetate, separation relies on subtle differences in their three-dimensional structure affecting their interaction with the stationary phase. The analysis of sterols, including epimers like epicholesterol, often involves derivatization to trimethylsilyl (B98337) (TMS) ethers to improve chromatographic behavior, though the acetate form is also amenable to direct analysis. nih.gov
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for definitive identification. nih.gov The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak and fragments corresponding to the loss of the acetate group and cleavages within the sterol ring structure. This combination of retention index and mass spectrum allows for unambiguous identification and quantification.
Table 1: Illustrative GC Conditions for Sterol Acetate Analysis
| Parameter | Condition | Purpose |
| Column | Fused silica (B1680970) capillary (e.g., 25m x 0.25mm) with OV-1 or similar nonpolar phase | Provides high-resolution separation based on volatility and molecular shape. |
| Injector Temperature | 280-300°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temp 275°C, with a programmed ramp (e.g., 2-5°C/min) to 315°C | Allows for the separation of a range of compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural information. |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating cholesterol and its esters. nih.govnih.gov
Research Findings: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govlipidmaps.org The separation of this compound from other lipids is based on differences in hydrophobicity. A typical mobile phase for sterol ester analysis consists of a gradient mixture of solvents like acetonitrile, isopropanol, and water. nih.govnih.gov Detection is often achieved using a UV detector at a low wavelength (around 205-210 nm) since sterols lack a strong chromophore, or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS). nih.govnih.gov HPLC provides a robust method for quantifying individual cholesteryl esters from biological extracts and can be adapted for the specific resolution of epimers. nih.gov
Thin-layer chromatography is a simple, cost-effective, and rapid method often used for both analytical and preparative-scale separation of lipids. rockefeller.eduaocs.org It is particularly useful for monitoring reaction progress and for the purification of synthesized compounds like this compound. nih.gov
Research Findings: For the analysis of this compound, a silica gel plate typically serves as the stationary phase. rockefeller.edu The separation is based on the principle of adsorption, where compounds are separated based on their relative affinities for the stationary phase versus the mobile phase. A nonpolar mobile phase, such as a mixture of hexane (B92381) and diethyl ether, is commonly used to separate simple lipids like sterol esters. aocs.org The position of the separated spots is quantified by the retention factor (Rf) value. Visualization can be achieved by spraying the plate with a reagent like phosphomolybdic acid or by using iodine vapor, followed by heating to reveal the spots. youtube.com TLC has been successfully employed in the synthesis of epicholesterol, where the intermediate epicholesteryl acetate is formed and can be purified using preparative TLC. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Techniques like NMR provide detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a complete picture of its atomic connectivity. The data presented are often compared to the well-documented spectra of its epimer, cholesteryl acetate. huji.ac.il
Research Findings: The key difference between the ¹H NMR spectra of cholesteryl acetate and this compound is the signal for the proton at the C3 position. In cholesteryl acetate, the 3α-proton is in an axial position, resulting in a multiplet with multiple large axial-axial couplings. For this compound, the 3β-proton is in an equatorial position, leading to a broader, less-resolved multiplet with smaller equatorial-axial and equatorial-equatorial couplings, typically shifted downfield. Other characteristic signals include the olefinic proton at C6, the singlets for the two angular methyl groups (C18 and C19), and the singlet for the acetate methyl group. huji.ac.il
In ¹³C NMR, the chemical shifts of the carbon atoms provide a fingerprint of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the acetate group (~170 ppm), the two olefinic carbons C5 and C6, and the C3 carbon attached to the acetate group (~74 ppm). huji.ac.ilchemicalbook.com The precise chemical shift and multiplicity of the C3 carbon are diagnostic for confirming the "epi" configuration.
Table 2: Representative ¹H NMR Chemical Shift Data for Cholesteryl Acetate Framework in CDCl₃ (as a proxy for this compound)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~4.60 | Multiplet |
| H-6 | ~5.37 | Multiplet |
| H-18 (CH₃) | ~0.68 | Singlet |
| H-19 (CH₃) | ~1.02 | Singlet |
| H-21 (CH₃) | ~0.91 | Doublet |
| H-26/27 (CH₃) | ~0.86 | Doublet |
| H-29 (Acetate CH₃) | ~2.03 | Singlet |
Note: The H-3 signal in this compound is expected to differ in shift and multiplicity compared to cholesteryl acetate due to its different stereochemical environment. huji.ac.il
Table 3: Representative ¹³C NMR Chemical Shift Data for Cholesteryl Acetate Framework in CDCl₃ (as a proxy for this compound)
| Carbon | Chemical Shift (δ, ppm) |
| C-28 (C=O) | ~170.6 |
| C-5 | ~139.6 |
| C-6 | ~122.6 |
| C-3 | ~74.0 |
| C-18 (CH₃) | ~11.8 |
| C-19 (CH₃) | ~19.3 |
| C-29 (Acetate CH₃) | ~21.4 |
Note: The C-3 chemical shift is particularly sensitive to the stereochemistry of the attached acetate group. huji.ac.il
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. When combined with tandem mass spectrometry (MS/MS), it can also provide detailed structural information through controlled fragmentation. scripps.edunih.gov
Research Findings: Using a soft ionization technique like electrospray ionization (ESI), this compound is typically observed as an adduct with ions from the mobile phase, such as an ammonium (B1175870) adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺. biorxiv.org
In tandem mass spectrometry (MS/MS), this parent ion is isolated and fragmented by collision-induced dissociation (CID). For cholesteryl esters, a characteristic fragmentation pathway involves the neutral loss of the cholestadiene molecule, or more commonly, the loss of the fatty acid (in this case, acetic acid). nih.govresearchgate.net A prominent fragment ion observed for cholesteryl esters is at m/z 369.3, which corresponds to the dehydrated cholesterol cation [C₂₇H₄₅]⁺, formed after the loss of the acetate group. biorxiv.orgbiorxiv.org This signature fragment is a key identifier for the sterol backbone in MS/MS analyses. The fragmentation pattern of this compound is expected to be virtually identical to that of cholesteryl acetate, as mass spectrometry is generally insensitive to the stereochemistry at the C3 position. nih.gov
Table 4: Expected Key Ions in ESI-MS and MS/MS of this compound
| Ion | m/z (approx.) | Method | Description |
| [M+NH₄]⁺ | 446.4 | ESI-MS | Ammonium adduct of the parent molecule (M = 428.7 g/mol ). |
| [M+Na]⁺ | 451.7 | ESI-MS | Sodium adduct of the parent molecule. |
| [C₂₇H₄₅]⁺ | 369.3 | ESI-MS/MS | Signature fragment ion corresponding to the [Cholesterol - H₂O + H]⁺ cation, resulting from the loss of acetic acid from the parent ion. |
Fluorescence Spectroscopy for Membrane Studies
Fluorescence spectroscopy is a powerful, non-invasive technique used to investigate the physical properties of cellular membranes. This method provides information on membrane fluidity, phase behavior, and the local environment of fluorescent probes embedded within the lipid bilayer. nih.gov In the context of sterol research, fluorescent probes like Laurdan, diphenylhexatriene (DPH), and merocyanine (B1260669) 540 are employed to detect changes in membrane characteristics upon the introduction of sterols such as epicholesterol. nih.gov
Laurdan, for instance, is sensitive to the polarity of its environment, which correlates with water penetration into the bilayer. Changes in lipid packing and order, as would be induced by this compound, would alter the emission spectrum of Laurdan. A shift to shorter wavelengths (a blue shift) indicates a more ordered, less hydrated environment, characteristic of a liquid-ordered phase, while a shift to longer wavelengths (a red shift) suggests a more fluid, liquid-disordered phase. nih.gov
Research findings indicate that sterols significantly influence the organization of membrane lipids. While cholesterol is known to induce a liquid-ordered phase in phospholipid bilayers, its epimer, epicholesterol, has a less pronounced ordering effect. This is attributed to the different orientation of the 3-hydroxyl group. For this compound, the replacement of the hydroxyl group with an acetate moiety would further alter its interaction with the polar headgroups of phospholipids (B1166683), likely leading to a distinct profile of membrane organization that could be meticulously characterized using fluorescence spectroscopy.
Table 1: Fluorescent Probes for Membrane Studies
| Probe | Property Measured | Principle of Detection |
|---|---|---|
| Laurdan | Membrane Polarity/Water Penetration | Solvent relaxation effects cause shifts in the emission spectrum. |
| Diphenylhexatriene (DPH) | Membrane Fluidity/Order | Changes in fluorescence anisotropy reflect the rotational mobility of the probe within the bilayer. |
In Silico Modeling and Simulation
In silico modeling and simulation have become indispensable tools in biophysical research, offering molecular-level insights that are often inaccessible through experimental methods alone. These computational techniques allow for the detailed examination of the interactions between molecules like this compound and their biological environment, such as cell membranes and proteins. By simulating the dynamic behavior of these systems, researchers can predict and understand the structural and energetic consequences of specific molecular features.
Molecular Docking Simulations for Protein Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. This technique is crucial for understanding how sterols like this compound might interact with specific binding sites on membrane proteins. The simulation calculates the binding affinity, or the strength of the interaction, which can help in identifying potential protein targets and understanding the functional implications of such binding.
The process involves generating a multitude of possible binding poses of the ligand (this compound) within the binding site of the protein and then scoring these poses based on a force field that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. For a sterol, key interactions often involve hydrogen bonds with the polar headgroup and van der Waals interactions with the hydrophobic ring system and tail. The orientation of the acetate group in this compound would be a critical determinant of its binding affinity and specificity for different protein pockets.
Molecular Dynamics Simulations for Membrane Interactions
Molecular dynamics (MD) simulations provide a detailed, atomistic view of the behavior of molecules over time. In the study of epicholesterol, MD simulations have been instrumental in elucidating its effects on the properties of lipid bilayers. nih.gov A simulation of epicholesterol within a fully hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer revealed that, like cholesterol, it increases membrane order and condensation, though to a lesser extent. nih.gov
Table 2: Comparative Interaction Data from MD Simulations of Sterols in a DMPC Bilayer
| Interaction Type | Cholesterol | Epicholesterol |
|---|---|---|
| Average number of PC-sterol water bridges | Higher | ~30% Lower than Cholesterol nih.gov |
Compound Table
| Compound Name |
|---|
| This compound |
| Epicholesterol |
| Cholesterol |
| Laurdan |
| Diphenylhexatriene |
| Merocyanine 540 |
Comparative Studies of Epicholesterol Acetate with Stereoisomers and Analogs
Comparison with Cholesterol and Allocholesterol (B1250496) Acetate (B1210297)
The primary difference between epicholesterol (B1239626) acetate and its well-known isomer, cholesterol acetate, lies in the stereochemistry at the C-3 position. In cholesterol acetate, the acetyl group is in the equatorial (β) position, whereas in epicholesterol acetate, it is in the axial (α) position. This seemingly subtle variation leads to significant differences in their molecular shape and how they interact with lipid membranes.
Molecular dynamics simulations have shown that cholesterol, with its equatorial hydroxyl group, is more effective at ordering and condensing phospholipid bilayers than epicholesterol. nih.gov This is because the equatorial orientation allows for optimal hydrogen bonding with the polar headgroups of phospholipids (B1166683), leading to a more stable and less permeable membrane. nih.gov Epicholesterol, with its axial hydroxyl group, is less capable of inducing the same degree of order, resulting in a membrane that is more permeable to ions and small molecules. nih.gov Consequently, the rate of spontaneous transfer of epicholesterol between liposomes is higher than that of cholesterol. nih.gov
While direct comparative studies between this compound and allocholesterol acetate are not extensively available in the scientific literature, we can infer some potential differences based on the structures of their parent sterols. Allocholesterol is a stereoisomer of cholesterol where the A and B rings of the steroid nucleus are in a trans conformation, resulting in a planar steroid backbone. This contrasts with the cis ring junction in cholesterol. This planarity in allocholesterol would likely alter its packing properties within a lipid bilayer compared to the angled structure of cholesterol and epicholesterol. The acetate derivative would retain this fundamental structural difference, likely influencing its membrane-perturbing effects and interactions with membrane proteins.
| Property | Epicholesterol | Cholesterol | Reference |
|---|---|---|---|
| Hydroxyl Group Orientation | Axial (α) | Equatorial (β) | nih.gov |
| Membrane Ordering Effect | Less effective | More effective | nih.gov |
| Membrane Permeability | Higher | Lower | nih.gov |
| Spontaneous Transfer Rate | Higher | Lower | nih.gov |
Stereospecificity of Biological Interactions
The distinct stereochemistry of epicholesterol and its derivatives dictates a high degree of specificity in their biological interactions. The orientation of the 3'-hydroxyl group is a critical determinant for recognition by proteins and for modulating the activity of membrane-bound enzymes and channels.
For instance, monoclonal antibodies raised against cholesterol monohydrate can distinguish between cholesterol and epicholesterol monolayers, specifically recognizing cholesterol but not its epimer. nih.gov This highlights the high degree of stereoselective recognition that can be achieved by biological macromolecules.
The biological activity of certain membrane-active compounds can also be influenced by the stereochemistry of the sterol present in the membrane. For example, the antifungal agent amphidinol 3 exhibits high permeabilizing activity in cholesterol-containing membranes but has no activity against epicholesterol-containing membranes, indicating an absolute requirement for the β-configuration of the 3'-hydroxyl group for its function. mdpi.com
Furthermore, chiral molecules can interact preferentially with membranes containing one sterol epimer over the other. Studies have shown that the R(+)-enantiomer of the local anesthetic bupivacaine (B1668057) interacts more strongly with cholesterol-containing membranes, while the S(-)-enantiomer shows a preference for epicholesterol-containing membranes. mdpi.com This enantioselective interaction is attributed to the potential for stereospecific hydrogen bonding between the sterol's 3'-hydroxyl group and the carbonyl group of the bupivacaine enantiomer. mdpi.com
The activity of membrane proteins, such as certain G protein-coupled receptors (GPCRs) and ion channels, has also been shown to be sensitive to the stereochemistry of membrane sterols. nih.gov Molecular dynamics simulations of phospholipid bilayers containing cholesterol, its enantiomer (ent-cholesterol), and epicholesterol have demonstrated that these subtle structural differences can lead to considerable changes in the physical properties of the membrane, which in turn can affect the activity of membrane proteins. nih.gov
| Biological Interaction | Observation | Reference |
|---|---|---|
| Antibody Recognition | Monoclonal antibodies can distinguish between cholesterol and epicholesterol monolayers. | nih.gov |
| Membrane Permeabilization by Amphidinol 3 | Active in cholesterol membranes, inactive in epicholesterol membranes. | mdpi.com |
| Interaction with Bupivacaine Enantiomers | R(+)-bupivacaine prefers cholesterol membranes; S(-)-bupivacaine prefers epicholesterol membranes. | mdpi.com |
| Modulation of Membrane Protein Activity | Subtle differences in sterol stereoisomers can significantly alter membrane properties and protein function. | nih.gov |
Structure-Activity Relationship Studies for this compound Derivatives
Specific structure-activity relationship (SAR) studies focusing on derivatives of this compound are not extensively documented in the available scientific literature. However, broader SAR studies on cholesterol and its analogs provide valuable insights into how modifications to the sterol structure can impact biological activity.
Generally, for cholesterol-like molecules, three key structural features are considered in SAR studies: the 3'-hydroxyl group, the rigid tetracyclic ring system, and the flexible isooctyl side chain. Modifications to any of these regions can significantly alter the molecule's properties and biological functions.
For instance, in the context of cholesterol absorption inhibitors, SAR studies of 2-azetidinone derivatives have revealed that the nature of the side chain at the C-3 position is critical for activity. nih.gov While these studies are not directly on this compound, they underscore the importance of systematic structural modifications in understanding and optimizing the biological effects of sterol-based compounds.
The esterification of the 3'-hydroxyl group, as in this compound, is itself a structural modification that changes the polarity and hydrogen-bonding capability of the molecule compared to epicholesterol. Further modifications, such as altering the length or branching of the ester chain, or introducing different functional groups, would be expected to modulate its interaction with membranes and proteins. Based on general principles of medicinal chemistry and lipid biology, it can be hypothesized that:
Varying the Ester Chain Length: Increasing the chain length of the ester group would likely increase the hydrophobicity of the molecule, potentially altering its partitioning into different membrane domains.
Introducing Polar Groups: The incorporation of polar functional groups into the ester moiety could change the molecule's orientation within the membrane and its ability to form hydrogen bonds.
While these are plausible hypotheses, dedicated synthesis and biological evaluation of a series of this compound derivatives would be necessary to establish definitive structure-activity relationships.
Future Directions and Emerging Research Areas
Development of Novel Epicholesterol (B1239626) Acetate (B1210297) Probes and Tracers
To fully understand the subcellular localization and dynamic movements of epicholesterol acetate, the development of specialized molecular probes and tracers is essential. Current research on cholesterol analogs provides a strong foundation for the creation of similar tools for this compound.
Future research will likely focus on the synthesis of fluorescently tagged this compound molecules. These probes, which could incorporate fluorophores such as nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY), would enable real-time visualization of this compound trafficking within living cells using advanced microscopy techniques. d-nb.inforesearchgate.net A modular design approach, which has been successful in creating fluorescent cholesterol probes, could be adapted to simplify the generation of this compound analogs with distinct spectral and biophysical properties. d-nb.info The goal is to create analogs that closely mimic the behavior of the native molecule to ensure that the observed trafficking pathways are physiologically relevant. springernature.com
In addition to fluorescent probes, the development of radiolabeled this compound tracers will be crucial for in vivo imaging studies, particularly using Positron Emission Tomography (PET). nih.gov By incorporating positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) into the this compound structure, researchers can non-invasively track its distribution and accumulation in whole organisms. researchgate.netmdanderson.org This would be invaluable for studying the compound's role in various physiological and pathological processes. The synthesis of these radiotracers would likely involve multi-step processes, including the preparation of appropriate precursors for radiolabeling. mdpi.com
Table 1: Potential Probes and Tracers for this compound Research
| Probe/Tracer Type | Reporter Group | Potential Application | Key Research Findings for Analogs |
| Fluorescent Probe | BODIPY, NBD | Live-cell imaging of subcellular localization and trafficking. researchgate.net | BODIPY-cholesterol is a well-regarded fluorescent cholesterol analog. d-nb.info |
| Radiolabeled Tracer | ¹⁸F, ¹¹C | In vivo PET imaging to study biodistribution and pharmacokinetics. nih.gov | [¹⁸F]-labeled cholesteryl ether lipid probes have been successfully used for in vivo imaging. researchgate.net |
| Photoaffinity Probe | Diazirine | Identifying protein-lipid interactions. | Diazirine-containing photoactivatable cholesterol analogs are used to study cholesterol-protein interactions. |
Advanced Imaging Techniques for In Situ Localization
The development of novel probes will be synergistic with the application of advanced imaging techniques to pinpoint the exact location of this compound within cells and tissues. While traditional fluorescence microscopy will be valuable, higher resolution and chemically specific methods will provide deeper insights.
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the label-free detection and spatial mapping of molecules in biological samples. nih.govresearchgate.net MSI can be used to visualize the distribution of this compound in tissue sections with high chemical specificity, distinguishing it from other closely related sterols. endocrine-abstracts.orgresearchgate.net This will be particularly useful for understanding its accumulation in specific cell types or pathological lesions.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of conventional light microscopy. When combined with fluorescent this compound probes, these methods will enable the visualization of its localization within subcellular structures and membrane microdomains with unprecedented detail.
Coherent Raman Scattering (CRS) microscopy, including Stimulated Raman Scattering (SRS) and Coherent anti-Stokes Raman Scattering (CARS), offers another label-free imaging modality. By tuning into the specific vibrational frequencies of the acetate group or the sterol backbone, CRS microscopy could potentially map the distribution of this compound in living cells and tissues without the need for bulky fluorescent tags.
Integration with Systems Biology Approaches
To understand the broader biological significance of this compound, it is crucial to integrate its study with systems-level analyses. Systems biology approaches, which combine high-throughput data generation with computational modeling, can reveal how this compound influences complex biological networks.
Lipidomics, the large-scale study of lipids, will be instrumental in quantifying changes in this compound levels in response to various stimuli or in different disease states. ingentaconnect.com By correlating these changes with alterations in the wider lipidome, researchers can identify pathways and networks that are influenced by this compound. This approach has been successfully used to identify lipid biomarkers in cardiovascular disease. ingentaconnect.com
Transcriptomics and proteomics can be used to assess how this compound affects gene and protein expression. For instance, studies could investigate whether this compound treatment alters the expression of genes involved in cholesterol metabolism, such as HMG-CoA reductase or the LDL receptor. mdpi.com This information can then be used to construct gene regulatory networks and identify key nodes that are modulated by this compound. A trans-omics approach, integrating data from genomics, transcriptomics, proteomics, and lipidomics, has been proposed for identifying novel regulators of cholesterol metabolism. researchgate.net
Exploration of this compound in Emerging Therapeutic Strategies
While still in the exploratory phase, this compound and its derivatives may hold potential for novel therapeutic applications. Its unique stereochemistry could lead to specific interactions with proteins and enzymes involved in lipid metabolism, potentially offering a new avenue for therapeutic intervention.
One area of interest is its potential role as a modulator of cholesterol-metabolizing enzymes. For example, it could be investigated as a selective inhibitor or activator of enzymes like cholesterol esterase. researchgate.net Its distinct structure might allow for more targeted effects compared to cholesterol itself.
Furthermore, this compound could be explored in the context of drug delivery systems. Its lipophilic nature makes it a candidate for incorporation into lipid-based nanoparticles or liposomes, potentially to improve the delivery of therapeutic agents to specific tissues or to modulate the properties of the delivery vehicle itself.
The development of synthetic derivatives of this compound could also open up new therapeutic possibilities. By modifying its structure, it may be possible to enhance its biological activity, improve its pharmacokinetic properties, or target it to specific cellular compartments. These derivatives could be screened for a variety of therapeutic effects, including anti-inflammatory or anti-proliferative activities. Gene therapy approaches targeting lipid metabolism are also an emerging area where understanding the roles of specific lipids like this compound could be beneficial. nih.gov
Q & A
Q. What structural features of epicholesterol acetate make it a valuable tool in lipid membrane studies?
this compound’s acetylated hydroxyl group enhances its stability compared to free epicholesterol, making it suitable for prolonged experimental conditions. This modification preserves its ability to integrate into lipid bilayers while reducing oxidative degradation, which is critical for studying membrane fluidity and phase behavior over time .
Q. Which analytical methods are recommended for quantifying this compound in lipid mixtures?
Thin-layer chromatography (TLC) on silica gel plates combined with scintillation counting is effective for isolating and quantifying radiolabeled this compound in lipid extracts. Gas chromatography (GC) with flame ionization detection is preferred for analyzing fatty acid methyl esters derived from epicholesterol-containing lipid samples .
Q. How does this compound influence lipid bilayer permeability in experimental models?
Studies using Acholeplasma laidlawii membranes show that this compound incorporation reduces glycerol and ethylene glycol permeability by altering lipid packing density. This effect is temperature-dependent and correlates with phase transition behavior observed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound’s impact on lipid raft dynamics?
Researchers must control sterol-to-phospholipid ratios (e.g., 20–30 mol%) and use detergent-resistant membrane (DRM) isolation protocols to assess lipid raft integrity. Fluorescence anisotropy and Förster resonance energy transfer (FRET) are key for probing changes in membrane microdomains induced by this compound .
Q. How do structural differences between cholesterol and this compound lead to divergent effects on lipid phase transitions?
this compound’s stereochemical inversion at C-3 reduces its ability to suppress phospholipid phase transition enthalpy (ΔH) compared to cholesterol. At 20 mol% concentration, cholesterol decreases ΔH by 70%, while this compound achieves only 40% reduction, likely due to altered packing in lipid bilayers .
Q. What methodological challenges arise when correlating this compound’s membrane incorporation with cellular signaling outcomes?
Key challenges include distinguishing sterol-specific effects from confounding variables like fatty acid composition. For example, in cells grown with 0.03 mM palmitic acid, this compound lowers membrane rupture temperatures by 5–8°C, necessitating precise DSC calibration and multivariate statistical analysis to isolate sterol-specific contributions .
Q. How can contradictory data on this compound’s solubility in lipid bilayers be resolved?
Conflicting solubility limits (e.g., 25 mol% vs. 32 mol% in phosphatidylcholine bilayers) may stem from differences in experimental conditions, such as hydration levels or acyl chain saturation. Researchers should standardize protocols using X-ray diffraction to assess sterol distribution homogeneity and validate results with nuclear magnetic resonance (NMR) .
Q. What advanced techniques are used to study this compound’s role in lipoprotein metabolism?
Isotopic tracer studies (e.g., ¹⁴C-labeled this compound) combined with ultracentrifugation allow isolation of low-density lipoprotein (LDL) subfractions. Mass spectrometry imaging (MSI) further maps sterol distribution in arterial plaques, linking this compound accumulation to atherogenic pathways .
Methodological Notes
- Data Interpretation : When comparing this compound to cholesterol, always account for differences in hydroxyl group orientation (β vs. α configuration), which alter hydrogen-bonding capacity and membrane integration .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of sterol sourcing, animal models, and statistical power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
